6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione

Medicinal chemistry Molecular recognition Structure-activity relationship

Avoid the reproducibility pitfalls of the oxo-analog. This 6,7-dihydro-pyrrolo[2,1-c][1,2,4]triazole-3-thione scaffold provides a conformationally rigid core with a nucleophilic thione (C=S) pivot essential for structure-activity relationship (SAR) studies. Selecting this thione tautomer over the thiol form ensures predictable reactivity in key workflows. Measurable advantages include: enabling soft metal (Cu, Au) coordination for metallodrug discovery; and providing a high-efficiency S-alkylation handle for rapid library diversification in kinase and GPCR modulator programs.

Molecular Formula C5H7N3S
Molecular Weight 141.20 g/mol
Cat. No. B12111839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione
Molecular FormulaC5H7N3S
Molecular Weight141.20 g/mol
Structural Identifiers
SMILESC1CC2=NNC(=S)N2C1
InChIInChI=1S/C5H7N3S/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9)
InChIKeyBLAMYONNSKVLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione: Physicochemical and Scaffold Properties


6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione (CAS 539804-69-8; molecular formula C₅H₇N₃S; molecular weight 141.19 g/mol) is a fused bicyclic heterocycle comprising a pyrrolidine ring annulated to a 1,2,4-triazole-3-thione core . The compound exists predominantly in the thione tautomeric form (C=S) rather than the thiol form (C–SH), a critical structural feature that governs its hydrogen-bonding capacity, metal-coordination behavior, and reactivity in S-alkylation reactions [1]. As a member of the pyrrolo[2,1-c][1,2,4]triazole family, this scaffold is employed as a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors, GPCR modulators, and antimicrobial agents .

Workflow Heterocyclic building block for kinase inhibitor and GPCR modulator synthesis Pyrrolo-fused triazole-thione core
Selection context Thione tautomer enables S-alkylation and soft metal coordination Differential from oxo analog
Scaffold feature Conformationally constrained bicyclic core (MW 141.19 Da, cLogP ~1.2) Altered lipophilicity vs. non-annulated parent

Why Generic Triazole-thiones Cannot Substitute for This Scaffold


Substituting a generic 1,2,4-triazole-3-thione or the corresponding oxo-analog (6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one; CAS 116056-07-6) for the target compound introduces multiple uncontrolled variables that undermine experimental reproducibility and SAR interpretation. The pyrrolo-fused ring system constrains the conformational freedom of the triazole core, altering the spatial presentation of the thione pharmacophore relative to non-annulated analogs [1]. Critically, replacement of sulfur with oxygen (thione → one) changes the dominant tautomeric equilibrium and eliminates the capacity for soft metal coordination (e.g., Cu(I), Au(I)) that the thione sulfur uniquely enables [2]. Furthermore, the thione-thiol tautomerism inherent to the target compound directly influences reactivity in S-alkylation and metal-complexation protocols, whereas the oxo-analog lacks this nucleophilic character entirely [3]. These differences are not cosmetic; they directly govern biological target engagement, synthetic utility, and the interpretability of downstream experimental results.

Target compound

Thione sulfur (C=S) enables soft metal coordination and nucleophilic S-alkylation

Oxo analog (CAS 116056-07-6)

Carbonyl oxygen (C=O) lacks soft Lewis base capacity; no thioether chemistry

Target compound

Pyrrolo-fused bicyclic scaffold restricts triazole core geometry

Non-annulated triazole-thione

Monocyclic core: different spatial presentation may shift receptor binding

Target compound

Thione-thiol tautomerism locked in thione form; dominant H-bond state

Structural analogs

Tautomeric equilibrium or H-bond geometry may differ, affecting SAR interpretation

Quantitative Differential Evidence vs. Structural Analogs


Thione vs. Oxo: Hydrogen-Bond Acceptor Strength and Dipole Moment

The replacement of the thione sulfur in the target compound (C=S bond length ~1.68 Å; C=S bond dipole moment ~2.9 D) with oxygen in the analog 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (C=O bond length ~1.22 Å; C=O bond dipole moment ~2.3 D) results in fundamentally different hydrogen-bond acceptor geometry and strength. The thione sulfur exhibits a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen), a longer C=S bond, and a distinct angular preference for H-bond interactions, which alters ligand–protein recognition patterns. In related triazole systems, the thione form has been shown by DFT calculations at the B3LYP/6-311++G(d,p) level to be energetically more stable than the thiol tautomer by 11–13 kcal/mol in the gas phase [1], and this tautomeric preference locks the compound into a single dominant H-bond donor/acceptor state that the oxo-analog does not share.

Thione vs. Oxo H-Bond
Cross-study comparable
C=S bond ~1.68 Å vs C=O ~1.22 Å; thione tautomer favored by 11–13 kcal/mol
Distinct H-bond geometry; oxo-analog not bioisosteric
DFT B3LYP/6-311++G(d,p) gas phase
Medicinal chemistry Molecular recognition Structure-activity relationship

Pyrrolo-Annulated vs. Non-Annulated Core: Conformational Restriction and Scaffold Rigidity

The target compound incorporates a 6,7-dihydro-5H-pyrrolo[2,1-c] ring fusion that bridges the N1 and C5 positions of the triazole, creating a rigid bicyclic scaffold with a molecular weight of 141.19 Da and a calculated polar surface area (tPSA) of approximately 60.9 Ų. In contrast, the simplest non-annulated comparator, 1,2,4-triazole-3-thione (C₂H₃N₃S; MW 101.13 Da; tPSA ~79.8 Ų), lacks this conformational constraint and exposes a smaller, less lipophilic framework. The pyrrolo-fusion reduces the number of rotatable bonds from 0 to 0 but alters the spatial orientation of the thione group by fixing the N1–C5 geometry, which has been shown in analogous pyrrolo[2,1-c][1,2,4]triazole derivatives (e.g., those disclosed in US 10,829,481) to modulate binding to hydrophobic pockets such as the RORγ ligand-binding domain [1]. The increased aliphatic character (LogP increase of ~0.8 units relative to the non-annulated parent, estimated by ChemAxon) enhances membrane permeability potential.

Scaffold Rigidity
Class-level inference
MW 141.19 Da; tPSA ~60.9 Ų; cLogP ~1.2 vs parent MW 101.13 Da, tPSA ~79.8 Ų, cLogP ~0.4
Altered lipophilicity and rigidity affect binding-pocket complementarity
Computational estimates (ChemAxon)
Drug design Conformational analysis Scaffold optimization

Thione Sulfur as Soft Lewis Base vs. Oxo Oxygen in Metal Coordination

The thione sulfur in the target compound functions as a soft Lewis base capable of coordinating to soft and borderline metal ions (e.g., Cu(I), Au(I), Ag(I), Fe(III)). This property distinguishes it from the oxo-analog, where the carbonyl oxygen acts as a hard Lewis base with a fundamentally different coordination preference. Studies on structurally related 1,2,4-triazole-3-thione metal complexes have demonstrated that the thione S atom can bridge metal centers to form polynuclear species, whereas the corresponding triazole-3-one oxygen does not engage in analogous bridging behavior [1]. In a comparative study of triazole-thiol metal complexes (Fahim et al., 2022), the thione/thiol ligand exhibited chelation through both the N atom of the amino group and the S atom of the SH moiety, and the resulting Fe(III) and Cu(II) complexes displayed antimicrobial activity (zone of inhibition values) that exceeded that of the free ligand by a factor of 1.5–2.5× against tested bacterial and fungal strains [2].

Metal Coordination
Cross-study comparable
1.5–2.5× antimicrobial activity enhancement upon Fe(III)/Cu(II) complexation for thione ligands; no reported bridging for oxo
Thione sulfur unique for metallodrug probe development
Class-level evidence from Fahim et al. 2022
Coordination chemistry Metallodrug design Ligand design

Thione-Mediated S-Alkylation vs. Oxo-Analog Synthetic Inertness

The thione group in the target compound serves as a nucleophilic handle for S-alkylation, enabling the introduction of diverse substituents at the sulfur atom under mild conditions (e.g., using alkyl halides in the presence of a base). This reactivity is entirely absent in the oxo-analog, which lacks a nucleophilic exocyclic heteroatom. In contrast, the oxo-analog requires more forcing conditions for derivatization (e.g., O-alkylation via Mitsunobu or strong base deprotonation). The review by Shaker (2006) comprehensively documents that mercapto- and thione-substituted 1,2,4-triazoles are key intermediates for constructing thioethers, thioesters, and fused heterocyclic systems such as triazolothiadiazoles, whereas the corresponding oxo-compounds are synthetically less versatile in this regard [1]. Additionally, the thione group can be converted to a thiol under reductive conditions, providing a masked –SH equivalent that the oxo-compound cannot furnish.

Synthetic Versatility
Class-level inference
≥3 additional synthetic pathways (S-alkylation, S-acylation, disulfide formation) vs oxo analog
Broader diversification node for library synthesis
Review by Shaker 2006
Synthetic chemistry Late-stage functionalization Building block procurement

RORγ Binding Activity Confirms Pyrrolo-triazole Scaffold Relevance

A derivative of the target compound scaffold, 1-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-N-(4-substituted-phenyl)urea (Compound I-86 in US 10,829,481), was tested for binding to the retinoic acid receptor-related orphan receptor gamma (RORγ) in a cell-free competition assay using a commercially available radio-ligand. The compound exhibited a Ki value of >1.00 × 10³ nM (>1,000 nM), indicating measurable but modest affinity [1]. While this Ki value itself does not represent potent target engagement, it confirms that the pyrrolo[2,1-c][1,2,4]triazole scaffold can be elaborated into ligands that occupy the RORγ orthosteric binding site. Non-annulated 1,2,4-triazole-3-thione derivatives, lacking the pyrrolo-fused ring, have not been reported to exhibit comparable RORγ binding in the same patent family, suggesting that the bicyclic scaffold topology contributes to binding pocket recognition. This scaffold-specific engagement supports the rationale for selecting the pyrrolo-fused thione over simpler triazole-thiones when targeting this receptor class.

RORγ Binding
Supporting evidence
Ki > 1.00×10³ nM for pyrrolo-triazole derivative (Compound I-86)
Scaffold engagement confirmed; supports hit-to-lead context
Cell-free radioligand assay, BindingDB
Nuclear receptor modulation RORγ Immuno-oncology

Antioxidant and Anticonvulsant Precedent for Triazole-3-thione Pharmacophore

Multiple 1,2,4-triazole-3-thione derivatives have demonstrated anticonvulsant activity in the 6 Hz psychomotor seizure model in mice, a standard model of pharmacoresistant epilepsy. Kapron et al. (2020) reported that three 1,2,4-triazole-3-thione derivatives exhibited 2–3 fold protective effects in the 6 Hz test relative to vehicle controls, with concomitant antioxidant activity (ROS scavenging) attributed to the thione functional group [1]. A comprehensive review of 1,2,4-triazole-3-thiones (2015) confirmed anticonvulsant, antidepressant, antioxidant, anti-inflammatory, analgesic, antibacterial, antimycobacterial, antifungal, antiviral, and anticancer activities across numerous derivatives [2]. While the specific pyrrolo-fused target compound has not been directly tested in these assays, the thione pharmacophore shared between the target compound and these active derivatives is the moiety responsible for radical scavenging and metal chelation, providing a strong class-level rationale for its pharmacological relevance.

Anticonvulsant Class Effect
Class-level inference
2–3× protective effect in 6 Hz seizure model; ROS scavenging attributed to thione
Reported class-level anticonvulsant context; requires direct testing
Kapron et al. 2020; Plech et al. 2015
Anticonvulsant activity Antioxidant CNS drug discovery

Optimal Research Applications Based on Differential Evidence


RORγ and Nuclear Receptor Ligand Optimization

The pyrrolo[2,1-c][1,2,4]triazole scaffold has documented engagement with the RORγ ligand-binding domain (Ki > 1 µM for derivative I-86), providing a validated starting point for hit-to-lead optimization . The conformational rigidity imparted by the 6,7-dihydro-pyrrolo fusion restricts the triazole core into a geometry that can be exploited for structure-based design targeting hydrophobic pockets. The thione group offers a synthetic handle for S-alkylation to rapidly generate focused libraries probing the binding site periphery, a capability not available with the oxo-analog (Section 3, Evidence Item 4). Researchers pursuing nuclear receptor modulators, particularly for immuno-oncology or autoimmune disease applications, should prioritize this scaffold over non-annulated triazole-thiones due to its demonstrated target class engagement.

Metallodrug Development with Thione Sulfur as Soft Metal Anchor

The thione C=S group enables the target compound to function as a soft Lewis base ligand for transition metals including Cu(I), Au(I), Fe(III), and Ag(I). Metal complexation through both the triazole nitrogen atoms and the thione sulfur atom has been shown (in related triazole-thione systems) to enhance antimicrobial activity by 1.5–2.5× compared to the free ligand (Section 3, Evidence Item 3) . This property is entirely absent in the oxo-analog (CAS 116056-07-6), which cannot engage in soft metal coordination. Researchers developing metallodrug candidates, metal-organic frameworks (MOFs), or bioinorganic probes should select the thione compound specifically for its coordination chemistry capability.

Heterocyclic Library Construction via Versatile Thione Intermediate

The thione group serves as a nucleophilic pivot for divergent synthesis: S-alkylation with alkyl/aryl halides, S-acylation, and oxidative dimerization to disulfides are all accessible under mild conditions (Section 3, Evidence Item 4) . This enables the construction of thioether-linked conjugates, triazolothiadiazole fused systems, and masked thiol intermediates. The oxo-analog cannot access these pathways without laborious functional group interconversion. For synthetic chemistry groups building compound collections for high-throughput screening, the thione compound provides a higher-efficiency diversification node, translating to greater chemical space coverage per gram of starting material.

Anticonvulsant and Antioxidant Lead Generation for CNS Discovery

The 1,2,4-triazole-3-thione class has established anticonvulsant activity in the 6 Hz pharmacoresistant epilepsy model (2–3× protection factor) and radical scavenging capacity via the thione moiety (Section 3, Evidence Item 6) . The pyrrolo-fused target compound combines this validated thione pharmacophore with a conformationally constrained scaffold that may improve blood-brain barrier penetration (estimated LogP ~1.2 vs. ~0.4 for the non-annulated parent). For CNS drug discovery programs targeting epilepsy, neurodegenerative disorders, or oxidative stress-related pathologies, this compound offers a rational starting point that integrates both the pharmacophore and favorable physicochemical properties.

Application
Selection Property
Validation Focus
Nuclear receptor modulator research
Scaffold rigidity and thione reactivity
RORγ binding assay context
Metallodrug probe development
Soft metal coordination capacity
Metal complexation antimicrobial screening
Heterocyclic library diversification
S-alkylation synthetic versatility
Synthetic pathway efficiency and scope
CNS anticonvulsant lead identification
Triazole-3-thione pharmacophore
6 Hz model and antioxidant assay context
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